N-(4-cyanophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1040649-15-7
Cat. No.: VC11943224
Molecular Formula: C23H18N4O2S2
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040649-15-7 |
|---|---|
| Molecular Formula | C23H18N4O2S2 |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | N-(4-cyanophenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H18N4O2S2/c1-14-3-7-16(8-4-14)18-12-30-21-20(18)26-23(27(2)22(21)29)31-13-19(28)25-17-9-5-15(11-24)6-10-17/h3-10,12H,13H2,1-2H3,(H,25,28) |
| Standard InChI Key | URXGNQJSZZBARU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=C(C=C4)C#N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=CC=C(C=C4)C#N |
Introduction
N-(4-cyanophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of thieno[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties. The compound's structure features a thieno[3,2-d]pyrimidine core with a sulfanyl linkage to an acetamide moiety, which is further substituted with a 4-cyanophenyl group.
Molecular Formula and Weight
-
Molecular Formula: C23H18N4O2S2
-
Molecular Weight: Not explicitly provided in the search results, but it can be calculated based on the molecular formula.
Synonyms and Identifiers
-
ChemDiv Compound ID: F847-0281
-
IUPAC Name: N-(4-cyanophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Synthesis and Preparation
The synthesis of N-(4-cyanophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step reactions. The process may include the formation of the thieno[3,2-d]pyrimidine scaffold followed by functionalization with various aryl groups. The detailed synthetic pathway may involve reactions such as nucleophilic substitution and condensation reactions to form the desired sulfanyl linkage.
Biological Activities and Potential Applications
Thieno[3,2-d]pyrimidine derivatives are known for their diverse biological activities, including anticancer and antimicrobial properties. These compounds often exhibit significant pharmacological effects due to their ability to interact with multiple biological pathways. In vitro studies suggest that similar compounds may exhibit activity against cancer cell lines by targeting specific cellular pathways.
Analytical Data and Characterization
The structure of N-(4-cyanophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be characterized using various spectroscopic methods such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These techniques provide detailed information about the molecular structure and purity of the compound.
Data Table: Key Characteristics of N-(4-cyanophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
| Characteristic | Description |
|---|---|
| Molecular Formula | C23H18N4O2S2 |
| ChemDiv Compound ID | F847-0281 |
| IUPAC Name | N-(4-cyanophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
| Synthesis | Multi-step reactions involving thieno[3,2-d]pyrimidine scaffold formation and functionalization |
| Biological Activities | Potential anticancer and antimicrobial properties |
| Analytical Techniques | NMR, IR, MS |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume